1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine
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Overview
Description
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with aromatic aldehydes. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature . This method is efficient, yielding the desired product in high purity and yield.
Industrial production methods for benzimidazole derivatives often involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines.
Scientific Research Applications
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety allows the compound to interact with biopolymers, inhibiting enzymes and disrupting cellular processes . For instance, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating peptic ulcers.
Pimobendan: Used in the treatment of congestive heart failure.
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine |
InChI |
InChI=1S/C15H12N4O2/c16-15-18-11-3-1-2-4-12(11)19(15)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H2,16,18)/b17-8+ |
InChI Key |
LSUDLYVQHRSJJB-CAOOACKPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C4=CC=CC=C4N=C3N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C4=CC=CC=C4N=C3N |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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